Oxydemeton-methyl chemical structure and properties
Oxydemeton-methyl chemical structure and properties
An In-depth Analysis of its Chemical Structure, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxydemeton-methyl (CAS No. 301-12-2) is an organothiophosphate insecticide and acaricide known for its systemic, contact, and stomach action.[1][2] As a potent acetylcholinesterase (AChE) inhibitor, it has been utilized in agriculture to control a variety of pests, including aphids, mites, and thrips.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and toxicological data of oxydemeton-methyl. Detailed experimental methodologies for its analysis and toxicity assessment are also presented to support further research and development in this area.
Chemical Identity and Physicochemical Properties
Oxydemeton-methyl, with the IUPAC name S-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate, is a synthetic organophosphate insecticide.[1] It is a sulfoxide derivative of demeton-S-methyl.[1]
Table 1: Chemical Identification of Oxydemeton-methyl
| Identifier | Value | Reference |
| IUPAC Name | S-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate | [1] |
| CAS Name | S-(2-(ethylsulfinyl)ethyl) O,O-dimethyl phosphorothioate | [1] |
| CAS Number | 301-12-2 | [1][4] |
| Molecular Formula | C₆H₁₅O₄PS₂ | [1][3][4][5] |
| Molecular Weight | 246.3 g/mol | [5] |
| Canonical SMILES | CCS(=O)CCSP(=O)(OC)OC | [1][5] |
| InChI Key | PMCVMORKVPSKHZ-UHFFFAOYSA-N | [1][3] |
Table 2: Physicochemical Properties of Oxydemeton-methyl
| Property | Value | Reference |
| Physical State | Clear amber liquid | [5] |
| Melting Point | -20 °C | [3] |
| Boiling Point | 106 °C at 0.013 mbar | [6] |
| Density | 1.289 g/cm³ (20 °C) | [3] |
| Solubility in Water | Miscible | [3] |
| Vapor Pressure | 2.85 x 10⁻⁵ mm Hg at 20 °C | [2] |
| Hydrolysis DT₅₀ | 107 days (pH 4), 46 days (pH 7), 2 days (pH 9) at 22 °C | [5] |
Mode of Action: Acetylcholinesterase Inhibition
The primary mode of action of oxydemeton-methyl, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).
The inhibition of AChE by oxydemeton-methyl leads to the accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyper-excitation of the nervous system, paralysis, and ultimately death of the insect. The process involves the phosphorylation of the serine hydroxyl group at the active site of AChE by the organophosphate.
Caption: Mechanism of Acetylcholinesterase Inhibition by Oxydemeton-methyl.
Experimental Protocols
Acute Oral Toxicity (LD₅₀) Determination
The acute oral toxicity, expressed as the LD₅₀ (the dose that is lethal to 50% of the test population), is a critical parameter in toxicological assessment. The following protocol is a generalized procedure based on the principles of the OECD Test Guideline 425 (Up-and-Down Procedure).
Objective: To determine the median lethal dose (LD₅₀) of oxydemeton-methyl following a single oral administration.
Test Animals: Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often more sensitive.
Materials:
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Oxydemeton-methyl (technical grade)
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Vehicle for administration (e.g., corn oil, water)
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Oral gavage needles
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Syringes
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Animal cages
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Calibrated balance
Procedure:
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Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
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Fasting: Animals are fasted overnight (food, but not water, is withheld) before dosing.
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Dose Preparation: The test substance is prepared at the desired concentrations in the vehicle.
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Dosing: A single animal is dosed by oral gavage. The starting dose is selected based on available data, often a dose expected to cause some signs of toxicity but not lethality.
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Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
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Sequential Dosing (Up-and-Down Procedure):
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If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
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If the animal dies, the next animal is dosed at a lower dose level.
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Termination: The study is stopped when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
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LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.
Caption: Experimental Workflow for LD₅₀ Determination.
Analytical Determination by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of oxydemeton-methyl in various matrices.
Objective: To quantify the concentration of oxydemeton-methyl in a given sample (e.g., environmental water, biological tissue).
Materials:
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LC-MS/MS system (e.g., with electrospray ionization - ESI)
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Analytical column (e.g., C18 reversed-phase)
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Oxydemeton-methyl analytical standard
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Solvents (e.g., acetonitrile, methanol, water - LC-MS grade)
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Reagents (e.g., formic acid, ammonium acetate)
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Sample preparation supplies (e.g., solid-phase extraction cartridges, filters)
Procedure:
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Sample Preparation:
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Water Samples: Acidify the sample and pass it through a conditioned C18 solid-phase extraction (SPE) cartridge. Elute the analyte with an organic solvent (e.g., methanol or acetonitrile).
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Tissue Samples: Homogenize the tissue in a suitable buffer. Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can be further cleaned up by SPE.
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LC Separation:
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
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Column: A C18 column is used to separate oxydemeton-methyl from other matrix components.
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Injection: A small volume of the prepared sample extract is injected into the LC system.
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MS/MS Detection:
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Ionization: Electrospray ionization in positive mode (ESI+) is typically used.
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MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a precursor ion to two different product ions) are monitored for quantification and confirmation. For oxydemeton-methyl, a common precursor ion is m/z 247.
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Quantification: A calibration curve is generated using a series of known concentrations of the oxydemeton-methyl analytical standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Toxicological Data
Table 3: Acute Toxicity of Oxydemeton-methyl
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat (male) | Oral | 65 mg/kg | [7] |
| LD₅₀ | Rat (female) | Oral | 75 mg/kg | [7] |
| LD₅₀ | Rat | Dermal | 112 mg/kg | [2] |
| LC₅₀ (8-day dietary) | Bobwhite quail | Dietary | Highly toxic | [6] |
| LC₅₀ (8-day dietary) | Mallard duck | Dietary | Practically non-toxic | [6] |
Conclusion
Oxydemeton-methyl is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its physicochemical properties and toxicological profile have been extensively studied. The experimental protocols outlined in this guide provide a framework for the continued investigation and monitoring of this compound. Given its high acute toxicity, proper handling and risk assessment are crucial for its use in any application. Further research into its environmental fate and potential for chronic toxicity is warranted to fully understand its impact.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. medicaljournals.stmjournals.in [medicaljournals.stmjournals.in]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
